リン酸亜鉛四水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

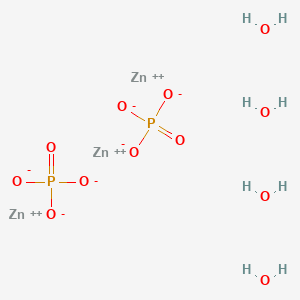

Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It appears as a white crystalline powder and is known for its insolubility in water but solubility in acidic solutions. This compound is widely used in various applications, including as a corrosion-resistant coating on metal surfaces and in dental cements.

科学的研究の応用

Zinc phosphate tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other zinc compounds.

Biology: Studied for its role in biological systems and its potential use in biocompatible materials.

Medicine: Used in dental cements and as a potential material for bone regeneration due to its biocompatibility.

Industry: Employed as a corrosion-resistant coating for metals and as a pigment in paints[][3].

作用機序

Target of Action

Zinc phosphate tetrahydrate primarily targets metal surfaces where it is used as a corrosion-resistant coating . In the field of dentistry, it targets tooth structures, specifically in the cementation of inlays, crowns, bridges, and orthodontic appliances .

Mode of Action

Zinc phosphate tetrahydrate interacts with its targets by forming a protective layer. This layer acts as a barrier, preventing corrosive substances from reaching the metal surface . In dentistry, it forms a cement that binds dental appliances to the tooth structure .

Biochemical Pathways

It’s known that zinc plays a crucial role in various biological roles: catalytic, structural, and regulatory . The interaction of zinc phosphate tetrahydrate with these biological roles is an area of ongoing research.

Pharmacokinetics

It’s known that zinc phosphate tetrahydrate is insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of zinc phosphate tetrahydrate’s action is the protection of metal surfaces from corrosion . In dentistry, it provides a strong, durable bond between dental appliances and tooth structures .

Action Environment

The action of zinc phosphate tetrahydrate can be influenced by environmental factors. For instance, it coats better on a crystalline structure than bare metal, so a seeding agent is often used as a pre-treatment . Its solubility can also be affected by the presence of certain substances, such as dilute mineral acids, acetic acid, ammonia solutions, and alkali hydroxide solutions .

準備方法

Synthetic Routes and Reaction Conditions

Zinc phosphate tetrahydrate can be synthesized through the reaction of zinc salts with phosphate compounds in an aqueous solution. One common method involves reacting zinc acetate with phosphoric acid at specific pH levels and temperatures. For instance, the reaction can be carried out at pH 4 with mild stirring at 90°C for the α-form and at 20°C for the β-form .

Industrial Production Methods

On an industrial scale, zinc phosphate tetrahydrate is produced by reacting zinc oxide or zinc salts with phosphoric acid. The process involves careful control of reaction conditions to ensure the formation of the desired hydrate form. The resulting product is then filtered, washed, and dried to obtain the final compound .

化学反応の分析

Types of Reactions

Zinc phosphate tetrahydrate undergoes various chemical reactions, including:

Dehydration: Upon heating, it loses water molecules to form anhydrous zinc phosphate.

Acid-Base Reactions: It reacts with acids to form soluble zinc salts and phosphoric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.

Common Reagents and Conditions

Dehydration: Heating at temperatures above 100°C.

Acid-Base Reactions: Using strong acids like hydrochloric acid or sulfuric acid.

Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed

Anhydrous Zinc Phosphate: Formed by dehydration.

Zinc Salts and Phosphoric Acid: Formed by acid-base reactions.

Zinc Hydroxide and Phosphoric Acid: Formed by hydrolysis.

類似化合物との比較

Similar Compounds

Hopeite (Zn₃(PO₄)₂·4H₂O): A naturally occurring mineral form of zinc phosphate tetrahydrate.

Parahopeite (Zn₃(PO₄)₂·4H₂O): Another mineral form with similar properties.

Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate mineral with similar applications.

Uniqueness

Zinc phosphate tetrahydrate is unique due to its specific hydrate form, which provides distinct properties such as enhanced solubility in acidic solutions and specific crystallographic structures. These properties make it particularly useful in applications requiring controlled solubility and biocompatibility .

特性

CAS番号 |

7543-51-3 |

|---|---|

分子式 |

H5O5PZn |

分子量 |

181.4 g/mol |

IUPAC名 |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

InChIキー |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

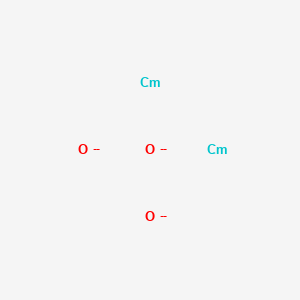

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

正規SMILES |

O.OP(=O)(O)O.[Zn] |

Key on ui other cas no. |

15491-18-6 7543-51-3 |

同義語 |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate](/img/structure/B1258510.png)

![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)

![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)